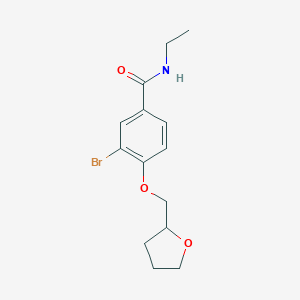
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTF is a derivative of benzamide and has a bromine atom attached to the 3rd carbon of the benzene ring. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of BTF involves its interaction with specific proteins or enzymes in the body. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, BTF can induce apoptosis in cancer cells and protect neurons from damage. BTF has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects in the body. In cancer cells, BTF can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. BTF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In the brain, BTF can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. BTF has also been shown to enhance memory and learning in animal models.
Advantages and Limitations for Lab Experiments
BTF has several advantages for lab experiments, including its stability and solubility in organic solvents. BTF is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, BTF has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations. Researchers must also consider the specificity of BTF for its target proteins or enzymes to avoid off-target effects.
Future Directions
There are several future directions for BTF research, including its potential use in combination with other drugs for cancer treatment. BTF could also be studied for its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, researchers could investigate the structure-activity relationship of BTF to develop more potent and selective compounds. Finally, BTF could be studied for its potential use in epigenetic therapy, which involves modifying gene expression to treat diseases.
In conclusion, 3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTF could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of BTF involves the reaction between 3-bromobenzoyl chloride and tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of the synthesis is typically around 50%.
Scientific Research Applications
BTF has been studied for its potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis. BTF has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BTF has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and fewer side effects.
properties
Product Name |
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Molecular Formula |
C14H18BrNO3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3-bromo-N-ethyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-2-16-14(17)10-5-6-13(12(15)8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) |
InChI Key |
IBSRNXGXWRKCRB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268528.png)
![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)

![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)
![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)

![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)